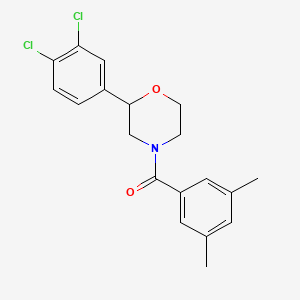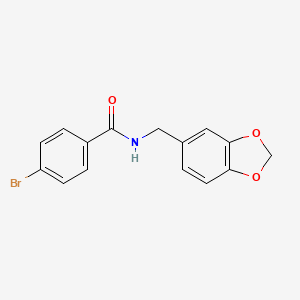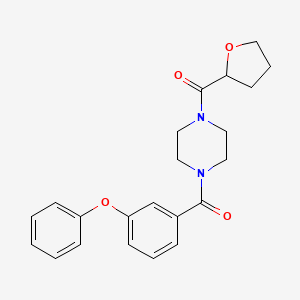![molecular formula C20H25NO4 B5317220 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and is structurally similar to phencyclidine (PCP). MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, it has also been used in scientific research due to its unique properties.
作用机制
MXE acts as a non-competitive NMDA receptor antagonist, which blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in the activity of the prefrontal cortex, which is responsible for cognitive and emotional processing. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to have a variety of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It also affects the release of various hormones, including cortisol, prolactin, and growth hormone. MXE can also alter the expression of certain genes in the brain, which may contribute to its long-lasting effects.
实验室实验的优点和局限性
MXE has several advantages for use in lab experiments. It has a long duration of action, which allows for extended periods of observation. It also has a wide range of effects on the central nervous system, making it useful for studying various aspects of brain function. However, MXE also has limitations, including the potential for toxicity and the risk of abuse.
未来方向
There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of research is the development of new analogs of MXE with improved therapeutic properties. Additionally, further investigation is needed to fully understand the long-term effects of MXE use and its potential for abuse.
合成方法
MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetone with 3,4-dimethoxyphenyl magnesium bromide followed by reaction with 4-methoxyphenyl magnesium bromide. Another method involves the reaction of 3-methoxyphenylacetone with 3,4-dimethoxyphenyl magnesium bromide followed by reaction with 4-methoxybenzyl chloride.
科学研究应用
MXE has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to ketamine and PCP, including analgesia, sedation, and dissociation. MXE has also been shown to have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14(16-8-11-18(24-3)19(13-16)25-4)21-20(22)12-7-15-5-9-17(23-2)10-6-15/h5-6,8-11,13-14H,7,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORUAKFNRAGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)


![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)
![6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)
